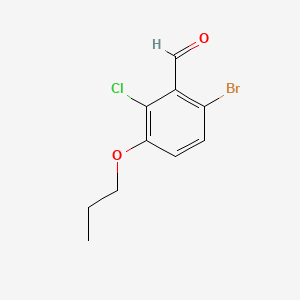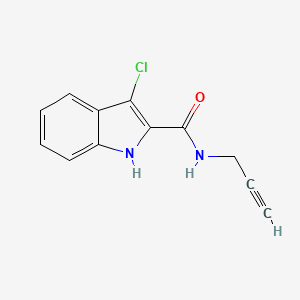
3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole-2-carboxylic acid.
Chlorination: The indole-2-carboxylic acid is chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position of the indole ring.
Amidation: The chlorinated intermediate is then reacted with propargylamine (prop-2-yn-1-amine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The prop-2-yn-1-yl group can be oxidized to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the alkyne group to alkenes or alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of new indole derivatives with different substituents at the 3-position.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
科学的研究の応用
Medicinal Chemistry: As a scaffold for developing new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: Used in studying the biological activity of indole derivatives and their interactions with various biological targets.
Chemical Biology: Employed in the design of chemical probes to investigate biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials or as intermediates in the production of other valuable compounds.
作用機序
The mechanism of action of 3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target proteins, leading to inhibition or activation of their function. The indole ring structure allows for interactions with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
類似化合物との比較
Similar Compounds
3-Chloro-N-(prop-2-yn-1-yl)aniline: Similar structure but lacks the indole ring, which may result in different biological activities.
3-Chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine:
Uniqueness
3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide is unique due to its combination of a chlorine atom, a prop-2-yn-1-yl group, and an indole ring. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
特性
分子式 |
C12H9ClN2O |
|---|---|
分子量 |
232.66 g/mol |
IUPAC名 |
3-chloro-N-prop-2-ynyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O/c1-2-7-14-12(16)11-10(13)8-5-3-4-6-9(8)15-11/h1,3-6,15H,7H2,(H,14,16) |
InChIキー |
UFPRRIFLDLJGJP-UHFFFAOYSA-N |
正規SMILES |
C#CCNC(=O)C1=C(C2=CC=CC=C2N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


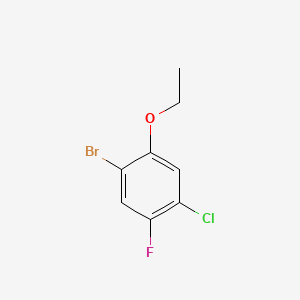
![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)
![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)
![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
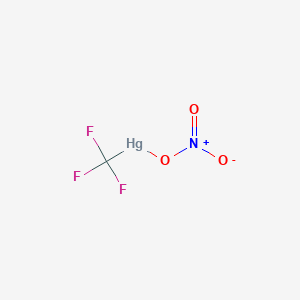





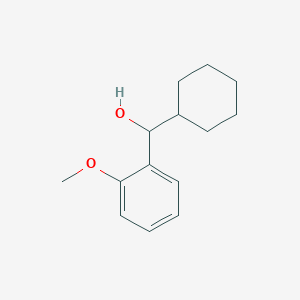
![2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one](/img/structure/B14758480.png)
